molecular formula C17H17NO2 B4016754 N-(3-acetylphenyl)-2-phenylpropanamide

N-(3-acetylphenyl)-2-phenylpropanamide

Numéro de catalogue: B4016754
Poids moléculaire: 267.32 g/mol
Clé InChI: WWXITWQIAVRELK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3-acetylphenyl)-2-phenylpropanamide is a chemical compound for research and development use. This product is provided for use by qualified researchers and professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions. Researchers are exploring compounds with similar structural motifs for various applications in medicinal chemistry. For instance, acetylphenyl and propanamide groups are found in molecules investigated for their potential biological activities, such as antiproliferative properties against cancer cell lines . The specific properties and applications of this compound are an active area of scientific investigation.

Propriétés

IUPAC Name

N-(3-acetylphenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12(14-7-4-3-5-8-14)17(20)18-16-10-6-9-15(11-16)13(2)19/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXITWQIAVRELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(3-acetylphenyl)-2-phenylpropanamide: A Technical Whitepaper on Exact Mass Determination and HRMS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise physicochemical characterization of ligand scaffolds is the foundation of robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling. N-(3-acetylphenyl)-2-phenylpropanamide (Chemical Formula: C17​H17​NO2​ ) is a structurally compelling intermediate and pharmacophore featuring a flexible 2-phenylpropanamide core linked to a 3-acetylphenyl moiety.

As a Senior Application Scientist, I frequently observe critical errors in early-stage development when teams conflate average molecular weight with monoisotopic exact mass. While molecular weight dictates dosing stoichiometry, exact mass is the absolute prerequisite for tracking the compound and its biotransformations via High-Resolution Mass Spectrometry (HRMS). This whitepaper deconstructs the mass metrics of N-(3-acetylphenyl)-2-phenylpropanamide, outlines a self-validating analytical workflow for its quantification, and maps its predictive fragmentation for metabolite identification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

To design highly specific analytical methods, we must first establish the absolute mass metrics of the molecule. The distinction between average molecular weight (MW) and exact mass is rooted in isotopic distribution.

  • Average Molecular Weight (267.33 g/mol ): Calculated using the abundance-weighted average atomic masses of all isotopes (e.g., Carbon = 12.011). This value is used exclusively for macroscopic laboratory operations, such as calculating molarity for in vitro assays or formulating in vivo doses.

  • Monoisotopic Exact Mass (267.1259 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C = 12.000000, 1H = 1.007825). In HRMS, resolving power allows us to isolate this specific isotopic peak. Relying on nominal mass (267 Da) leads to false positives in complex biological matrices, whereas sub-ppm exact mass measurements provide unequivocal elemental composition 1.

Table 1: Quantitative Mass Metrics for C17​H17​NO2​
MetricValueAnalytical Application
Chemical Formula C17​H17​NO2​ Elemental composition baseline.
Average Molecular Weight 267.328 g/mol Reagent preparation, formulation stoichiometry.
Monoisotopic Exact Mass 267.1259 DaTheoretical target for HRMS calibration.
Protonated Ion [M+H]+ 268.1332 m/zPrimary target for positive Electrospray Ionization (ESI+).
Deprotonated Ion [M−H]− 266.1186 m/zTarget for negative ESI (less favorable due to amide stability).
Sodium Adduct [M+Na]+ 290.1151 m/zDiagnostic adduct to confirm molecular ion identity.

Analytical Workflow: LC-HRMS Protocol for Exact Mass Verification

To accurately quantify N-(3-acetylphenyl)-2-phenylpropanamide in biological matrices (e.g., human plasma or rat microsomes), we employ Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in chemical causality.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot & Spike: Transfer 50 µL of the biological sample into a microcentrifuge tube. Spike with 5 µL of an isotopically labeled internal standard (e.g., [13C6​] -labeled analog).

    • Causality: The internal standard corrects for matrix effects and ion suppression during ESI, ensuring quantitative trustworthiness.

  • Quench & Extract: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

    • Causality: Cold organic solvent instantly denatures metabolic enzymes, halting in vitro degradation while simultaneously forcing the lipophilic N-(3-acetylphenyl)-2-phenylpropanamide into the supernatant.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C, then transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (UHPLC) 4. Column Selection: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. 5. Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of [M+H]+ ions, which is critical for maximizing sensitivity in positive ESI mode.

Phase 3: HRMS Acquisition & Self-Validation 6. Instrument Setup: Utilize an Orbitrap or Q-TOF mass spectrometer operating in ESI+ mode. Set the resolving power to 70,000 FWHM at m/z 200.

  • Causality: High resolution is mathematically required to separate the target analyte from isobaric matrix interferences (substances with the same nominal mass but different exact masses) 2.
  • Lock Mass Calibration: Infuse a continuous lock mass (e.g., Leucine Enkephalin, m/z 556.2766).
  • Causality: This provides a known reference m/z that the instrument software uses to correct for subtle environmental or electronic drifts in real-time, validating that the mass error remains 2 ppm.
  • Blank Validation: Run a "Double Blank" (matrix only) and a "Zero Blank" (matrix + internal standard) before the analytical batch.
  • Causality: This proves the absence of endogenous isobaric interference and confirms that the internal standard does not contain unlabeled isotopic impurities (cross-talk).

MS/MS Fragmentation Pathways

In data-dependent acquisition (ddMS2), the mass spectrometer isolates the [M+H]+ precursor ion and subjects it to Collision-Induced Dissociation (CID). Understanding the predictive fragmentation of N-(3-acetylphenyl)-2-phenylpropanamide is essential for structural elucidation.

The amide bond is the most labile site in this molecule. Upon collision, the molecule predominantly cleaves at the C-N bond.

  • If the charge is retained on the carbonyl side, it forms a 2-phenylpropanoyl acylium cation (Exact mass: 133.0648 Da).

  • If the charge is retained on the aniline derivative, it forms protonated 3-aminoacetophenone (Exact mass: 136.0757 Da).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 268.1332 [C17H18NO2]+ F1 Acylium Cation m/z 133.0648 [C9H9O]+ M->F1 Amide Bond Cleavage (Charge Retention on Acyl) F2 Protonated Amine m/z 136.0757 [C8H10NO]+ M->F2 Amide Bond Cleavage (Charge Retention on Amine) F3 Tropylium/Benzyl Cation m/z 105.0699 [C8H9]+ F1->F3 Neutral Loss of CO (-28.0000 Da)

Figure 1: Predictive ESI-MS/MS fragmentation pathway for N-(3-acetylphenyl)-2-phenylpropanamide.

Applications in Metabolite Identification (MetID)

In early-stage drug development, identifying metabolic liabilities is paramount. N-(3-acetylphenyl)-2-phenylpropanamide possesses several distinct sites for biotransformation:

  • Keto-Reduction: The 3-acetyl moiety is highly susceptible to reduction to a secondary alcohol, resulting in a mass shift of +2.0156 Da (m/z 270.1488).

  • Hydroxylation: The phenyl rings and the benzylic carbon of the propanamide core can undergo Phase I oxidation (hydroxylation), yielding a mass shift of +15.9949 Da (m/z 284.1281).

Using HRMS, we deploy Mass Defect Filtering (MDF) . Because the mass defect (the fractional part of the exact mass) of the parent drug is highly specific, we can program the software to filter out any biological background noise that does not share a similar mass defect, rapidly isolating true metabolites 3.

MetID_Workflow Sample Biological Matrix (Plasma/Microsomes) Prep Sample Prep (Protein Precipitation) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC HRMS HRMS Acquisition (Full Scan + ddMS2) LC->HRMS Data Data Mining (Mass Defect Filtering) HRMS->Data ID Metabolite ID (Sub-ppm Accuracy) Data->ID

Figure 2: LC-HRMS data-dependent acquisition workflow for metabolite identification.

By tracking the exact mass of the parent compound and its predicted fragments, researchers can definitively map the metabolic fate of N-(3-acetylphenyl)-2-phenylpropanamide, guiding subsequent lead optimization efforts to improve metabolic stability.

References

  • LCGC International. "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications." Chromatography Online.[Link]

  • IntechOpen. "The Role of Liquid Chromatography-Mass Spectrometry in Food Integrity and Authenticity." IntechOpen Publications.[Link]

  • ResearchGate. "Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry." Journal of Biological Chemistry.[Link]

Sources

Deconvolution of a Novel Chemical Entity: A Strategic Guide to Target Identification and Affinity Quantification for N-(3-acetylphenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. N-(3-acetylphenyl)-2-phenylpropanamide represents a molecule with potential pharmacological activity, yet its molecular target and binding characteristics remain unelucidated in public-domain literature. This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification of its biological target(s) and the precise quantification of its binding affinity. Moving from computational prediction to rigorous biophysical validation, this document provides researchers, scientists, and drug development professionals with a robust, field-proven workflow. The protocols and logical frameworks described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Part 1: Initial In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is critical. This initial step leverages the compound's structure to predict potential biological targets, thereby narrowing the experimental field and generating tractable hypotheses.

Rationale for a Computational-First Approach

A computational-first strategy is a cost- and time-efficient method to navigate the vast landscape of the human proteome. By comparing N-(3-acetylphenyl)-2-phenylpropanamide to databases of compounds with known activities, we can identify potential targets based on the principle of structural similarity—that molecules with similar structures often exhibit similar biological activities.

Recommended Workflow: Similarity and Substructure Searching

The primary computational approach involves querying chemical databases with the structure of N-(3-acetylphenyl)-2-phenylpropanamide.

Experimental Protocol: Ligand-Based Target Prediction

  • Structure Preparation: Convert the compound name "N-(3-acetylphenyl)-2-phenylpropanamide" into a machine-readable format, such as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Selection: Utilize comprehensive, publicly accessible databases such as ChEMBL, PubChem, and BindingDB. These repositories link chemical structures to bioactivity data from peer-reviewed literature and high-throughput screening campaigns.

  • Similarity Search:

    • Objective: To identify molecules with high structural similarity to the query compound.

    • Execution: Perform a Tanimoto similarity search using the compound's SMILES string. A Tanimoto coefficient threshold of ≥0.85 is recommended to identify close structural analogs.

    • Analysis: Compile a list of the identified analogs and their documented biological targets. Frequent "hits" on a particular target or protein family suggest a high-probability hypothesis.

  • Reverse Docking/Pharmacophore Screening:

    • Objective: To screen the compound against a library of known protein binding sites to identify potential interactions.

    • Execution: Employ platforms such as PharmMapper or similar software. These tools compare the query molecule's 3D pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings) to a pre-computed library of pharmacophores derived from known protein-ligand complexes.

    • Analysis: Rank the potential targets based on the goodness-of-fit score. The top-scoring targets represent the most plausible candidates for experimental validation.

Visualization: In Silico Target Prediction Workflow

A Query Compound: N-(3-acetylphenyl)-2-phenylpropanamide B Generate SMILES String A->B C Similarity Search (ChEMBL, PubChem) B->C D Reverse Docking (PharmMapper, etc.) B->D E Identify Structurally Similar Compounds C->E F Identify Potential Binding Pockets D->F G Extract Known Targets of Analogs E->G H Rank Potential Targets by Fit Score F->H I Generate Target Hypothesis List G->I H->I

Caption: Workflow for computational target hypothesis generation.

Part 2: In Vitro Target Identification and Validation

Following the generation of a prioritized list of potential targets from in silico analysis, the next critical phase is to experimentally validate these predictions and identify the primary biological target(s).

Broad-Spectrum Profiling for Unbiased Target Discovery

If computational methods are inconclusive or if a broader, unbiased search is desired, subjecting the compound to a large-panel screen is the industry-standard approach.

Experimental Protocol: Broad-Panel Target Screen

  • Panel Selection: Engage a contract research organization (CRO) that offers comprehensive safety and target panels. A suitable panel, such as the Eurofins SafetyScreen44, will test the compound against a wide range of receptors, ion channels, enzymes, and transporters.

  • Compound Preparation: Prepare a high-concentration stock solution of N-(3-acetylphenyl)-2-phenylpropanamide (e.g., 10 mM in DMSO). Ensure purity is >95% as confirmed by LC-MS and NMR.

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The assays are most often functional (e.g., measuring downstream signaling) or competitive radioligand binding assays.

  • Data Analysis:

    • Primary Hit Criteria: A "hit" is typically defined as a compound that elicits >50% inhibition or stimulation in a specific assay.

    • Hit Triage: Analyze the hits to identify any trends (e.g., activity against a specific family of kinases or GPCRs). These primary hits form the basis for more detailed follow-up studies.

Affinity Chromatography-Mass Spectrometry for Direct Target Pull-Down

For a direct and unbiased identification of binding partners, affinity chromatography coupled with mass spectrometry is a powerful technique.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization:

    • Synthesize an analog of N-(3-acetylphenyl)-2-phenylpropanamide that incorporates a linker arm suitable for conjugation to a solid support (e.g., a terminal carboxylic acid or amine).

    • Covalently couple the linker-modified compound to activated beads (e.g., NHS-activated Sepharose or magnetic beads).

    • Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue. The choice of lysate is critical and should be guided by the therapeutic area of interest.

  • Affinity Pull-Down:

    • Incubate the protein lysate with both the compound-conjugated beads and the control beads.

    • Wash the beads extensively with a low-stringency buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a high-salt buffer, a pH shift, or a solution of the free (non-immobilized) compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

    • The identified proteins are high-confidence binding partners.

Visualization: Affinity Chromatography Workflow

A Synthesize Compound with Linker B Immobilize on Sepharose Beads A->B D Incubate Lysate with Beads B->D C Prepare Cell Lysate C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G Separate by SDS-PAGE F->G H Excise Unique Bands G->H I Identify by LC-MS/MS H->I

Caption: Workflow for direct target identification via affinity chromatography.

Part 3: Quantitative Measurement of Binding Affinity

Once a primary target has been identified and validated, the next step is to quantify the binding affinity. This is a critical parameter for understanding the compound's potency and potential for therapeutic development.

Surface Plasmon Resonance (SPR) for Label-Free Kinetics

SPR is a biophysical technique that provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations. A reference channel should be prepared on the same chip to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of precise dilutions of N-(3-acetylphenyl)-2-phenylpropanamide in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would span from 0.1 to 100 times the expected KD.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the target and reference surfaces.

    • Monitor the change in refractive index (measured in Response Units, RU) over time. This generates sensorgrams showing the association phase during injection and the dissociation phase during buffer flow.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes and non-specific binding.

    • Kinetic Fitting: Globally fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring binding affinity as it directly quantifies the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare the purified target protein in the sample cell and the compound in the injection syringe, both in the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Data Summary

All quantitative binding data should be summarized in a clear, tabular format.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
KD (Dissociation Constant) [Value] nM/µM[Value] nM/µM
ka (Association Rate) [Value] M-1s-1Not Applicable
kd (Dissociation Rate) [Value] s-1Not Applicable
ΔH (Enthalpy) Not Applicable[Value] kcal/mol
Stoichiometry (n) Not Applicable[Value]

References

  • ChEMBL Database: Gaulton, A., et al. (2017). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 45(D1), D945–D954. [Link]

  • PubChem Database: Kim, S., et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

  • BindingDB Database: Gilson, M.K., et al. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 44(D1), D1045–D1053. [Link]

  • Surface Plasmon Resonance (SPR) Theory and Practice: Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC) in Drug Discovery: PURE, J. E. (2006). Isothermal titration calorimetry in drug discovery. Methods in enzymology, 413, 168-196. [Link]

  • Affinity Chromatography and Mass Spectrometry for Target ID: Tsuchiya, Y., et al. (2018). Chemoproteomic platform to identify target proteins of bioactive small molecules. Bio-protocol, 8(16). [Link]

Literature review of N-(3-acetylphenyl)-2-phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-acetylphenyl)-2-phenylpropanamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The N-phenylacetamide and its related amide frameworks represent one such class, demonstrating a remarkable breadth of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, promising subset: N-(3-acetylphenyl)-2-phenylpropanamide derivatives .

This scaffold combines the established pharmacological relevance of the 2-phenylpropanoic acid moiety (a core feature of profen-class non-steroidal anti-inflammatory drugs) with the N-(3-acetylphenyl) group, a versatile chemical handle that allows for extensive structural modification and potential interactions with various biological targets. The acetyl group, in particular, can act as a key hydrogen bond acceptor or a reactive site for further derivatization, making this an attractive template for developing novel therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and significant biological activities of these derivatives, grounded in authoritative research. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and visualize complex biological pathways to offer a holistic understanding of this promising class of compounds.

Part 1: Synthetic Strategies and Methodologies

The synthesis of N-(3-acetylphenyl)-2-phenylpropanamide derivatives is primarily achieved through a standard amide coupling reaction. The most common and reliable method involves the reaction of a reactive derivative of 2-phenylpropanoic acid with 3-aminoacetophenone.

General Synthetic Pathway

The core synthesis involves activating the carboxylic acid of 2-phenylpropanoic acid to facilitate nucleophilic attack by the amino group of 3-aminoacetophenone. A common approach is the conversion of the carboxylic acid to an acyl chloride, which is highly reactive.

The general workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Reactant1 2-phenylpropanoic acid Product1 2-phenylpropanoyl chloride Reactant1->Product1 Reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product1 Product2 N-(3-acetylphenyl)-2-phenylpropanamide Product1->Product2 Reactant2 3-aminoacetophenone Reactant2->Product2 Base Base (e.g., Pyridine, NaOH) Base->Product2 Schotten-Baumann Conditions FinalProduct Final Product Product2->FinalProduct Purification (Recrystallization) VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Derivative N-(3-acetylphenyl)-2- phenylpropanamide Derivative Derivative->VEGFR2 Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Genes Transcription Derivative N-(3-acetylphenyl)-2- phenylpropanamide Derivative Derivative->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production This protocol assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in macrophages.

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the N-(3-acetylphenyl)-2-phenylpropanamide derivative for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(3-acetylphenyl)-2-phenylpropanamide derivatives can be fine-tuned by strategic chemical modifications. Based on studies of related scaffolds, several key SAR points can be proposed.

SAR_Diagram cluster_A Region A: 2-Phenyl Group cluster_B Region B: Amide Linker cluster_C Region C: N-Phenyl Ring A_point - Substitution (e.g., F, Cl, OMe)  can modulate lipophilicity  and activity. - Electron-withdrawing groups  may enhance anticancer activity. B_point - Critical for structural integrity. - Provides H-bond donor/acceptor sites. C_point - Substitution pattern is key. - Acetyl group at meta-position  influences electronic properties  and offers a site for further  derivatization (e.g., to oximes). p1->main_node p2->main_node p3->main_node

Caption: Key regions for Structure-Activity Relationship (SAR) modulation.

  • Region A (2-Phenyl Group): Substitution on this phenyl ring can significantly impact activity. For instance, in related phenylacetamides, the introduction of electron-withdrawing nitro groups enhanced cytotoxic effects compared to electron-donating methoxy groups. Halogenation (e.g., with fluorine) is another common strategy to increase metabolic stability and cell permeability.

  • Region B (Amide Linker): The amide bond is crucial for the structural conformation and provides essential hydrogen bonding capabilities, allowing the molecule to interact with target proteins.

  • Region C (N-acetylphenyl Ring): The position and nature of substituents on this ring are critical. The acetyl group at the meta-position acts as a moderate electron-withdrawing group and a hydrogen bond acceptor. Its carbonyl group can be further modified, for example, into an oxime, which has been shown to dramatically increase antiproliferative activity in similar scaffolds.

Conclusion and Future Perspectives

The N-(3-acetylphenyl)-2-phenylpropanamide scaffold represents a highly promising and versatile template for the development of novel therapeutic agents. The synthetic accessibility allows for the creation of diverse chemical libraries for screening. Existing literature on related structures strongly supports the potential for potent anticancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as VEGFR-2 and NF-κB.

Future research in this area should focus on:

  • Synthesis and Screening: Generation of a focused library of derivatives with systematic variations in Regions A and C to build a comprehensive SAR profile.

  • Mechanism of Action Studies: Moving beyond broad cytotoxicity and anti-inflammatory screening to identify specific molecular targets through techniques like thermal shift assays, kinome profiling, and proteomics.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models of cancer and inflammatory disease to assess efficacy, pharmacokinetics, and safety.

  • Optimization of Physicochemical Properties: Fine-tuning the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, N-(3-acetylphenyl)-2-phenylpropanamide derivatives hold significant promise for addressing unmet needs in oncology and immunology.

Methodological & Application

Step-by-step synthesis protocol for N-(3-acetylphenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of N-(3-acetylphenyl)-2-phenylpropanamide via EDC/HOBt Activation

Introduction and Mechanistic Rationale

The formation of amide bonds is a foundational transformation in organic synthesis and pharmaceutical development[1]. The synthesis of N-(3-acetylphenyl)-2-phenylpropanamide involves the coupling of 2-phenylpropanoic acid (hydratropic acid) with 3-aminoacetophenone. This specific coupling presents two distinct chemical challenges that dictate our choice of methodology:

  • Substrate Sterics and Racemization: 2-phenylpropanoic acid contains an α -chiral center. Activation of this acid using standard carbodiimides (like DCC or EDC) alone can lead to the formation of an oxazolone (azlactone) intermediate, resulting in rapid racemization of the stereocenter[2].

  • Nucleophilic Attenuation: 3-aminoacetophenone is an aniline derivative. The electron-withdrawing acetyl group at the meta position further reduces the nucleophilicity of the amine, making direct coupling sluggish and prone to side reactions (such as N -acylurea formation) if the activated acid intermediate is not properly managed[3].

To circumvent these issues, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with Hydroxybenzotriazole (HOBt) . EDC activates the carboxylic acid to form a highly reactive O -acylisourea. Before this intermediate can undergo racemization or deleterious rearrangement, HOBt rapidly traps it to form a stable, yet highly reactive, OBt-active ester[4]. This ester readily undergoes aminolysis with the deactivated aniline to form the target amide with high fidelity and yield[3]. Furthermore, EDC and its urea byproduct are water-soluble, allowing for a highly streamlined aqueous workup[2].

Reaction Workflow and Pathway

G A 2-Phenylpropanoic Acid (Carboxylic Acid) B EDC·HCl + DIPEA (Activation Stage) A->B + Base, 0 °C C O-Acylisourea Intermediate (Prone to Racemization) B->C - H2O eq. D HOBt Addition (Kinetic Trapping) C->D Prevents N-acylurea shift E OBt-Active Ester (Stable & Reactive) D->E Transesterification F 3-Aminoacetophenone (Attenuated Nucleophile) E->F Aminolysis (RT) G N-(3-acetylphenyl)-2-phenylpropanamide (Target Amide) F->G Amide Bond Formation H Aqueous Workup (Removes EDC-Urea & HOBt) G->H Liquid-Liquid Extraction

Mechanistic workflow of EDC/HOBt mediated amide coupling preventing alpha-center racemization.

Quantitative Stoichiometry and Reagent Data

To ensure complete conversion of the deactivated aniline, a slight excess of the activated carboxylic acid is utilized.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
3-Aminoacetophenone 135.171.00 eq1.35 g (10.0 mmol)Limiting Reagent / Nucleophile
2-Phenylpropanoic Acid 150.181.20 eq1.80 g (12.0 mmol)Acyl Donor
EDC·HCl 191.701.50 eq2.88 g (15.0 mmol)Primary Coupling Agent
HOBt (Hydrate) 153.141.50 eq2.30 g (15.0 mmol)Racemization Suppressant / Activator
DIPEA 129.243.00 eq5.23 mL (30.0 mmol)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A30.0 mLSolvent

Note: HOBt is typically supplied as a hydrate (~20% water) for safety, as anhydrous HOBt poses an explosive hazard under specific conditions. The slight excess of EDC compensates for the moisture introduced by the HOBt hydrate.

Step-by-Step Experimental Protocol

Phase 1: Pre-Activation of the Carboxylic Acid

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add 2-phenylpropanoic acid (1.80 g, 12.0 mmol) and HOBt hydrate (2.30 g, 15.0 mmol) to the flask.

  • Dissolve the solids in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling the reaction during activation minimizes the exothermic degradation of the O-acylisourea intermediate and further suppresses epimerization.

  • Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise via syringe.

  • Add EDC·HCl (2.88 g, 15.0 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

Phase 2: Nucleophilic Coupling 7. In a separate vial, dissolve 3-aminoacetophenone (1.35 g, 10.0 mmol) in 10 mL of anhydrous DMF. 8. Add the aniline solution dropwise to the activated ester mixture at 0 °C over 10 minutes. 9. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). 10. Stir the reaction continuously for 12–16 hours under an inert atmosphere. Reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate, 1:1 v/v) or LC-MS until the complete consumption of 3-aminoacetophenone is observed.

Phase 3: Aqueous Workup and Isolation The self-validating nature of this protocol relies on the differential solubility of the reagents. EDC, its urea byproduct, HOBt, and DIPEA salts are highly water-soluble, while the target amide is not. 11. Quench the reaction by pouring the mixture into 150 mL of crushed ice/water. 12. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Combine the organic layers. 13. Acid Wash: Wash the combined organic layer with 1M aqueous HCl (2 × 50 mL). This removes unreacted 3-aminoacetophenone, DIPEA, and basic impurities. 14. Base Wash: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 50 mL). This removes unreacted 2-phenylpropanoic acid and the majority of the HOBt. 15. Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water and DMF. 16. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(3-acetylphenyl)-2-phenylpropanamide.

Phase 4: Purification 17. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 80:20 to 60:40 v/v). 18. Pool the pure fractions and evaporate the solvent to afford the target compound as a crystalline solid.

References

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. ResearchGate.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Recent development in peptide coupling reagents. ResearchGate / Chemical Reviews.
  • Peptide Coupling Reagents, More than a Letter Soup. ResearchGate.

Sources

Application Note: Solubilization, Stability, and Assay Integration of N-(3-acetylphenyl)-2-phenylpropanamide for Cell Culture Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-acetylphenyl)-2-phenylpropanamide is a structurally distinct small molecule characterized by its dual aromatic ring system and central amide-ketone pharmacophore. In fragment-based drug discovery (FBDD) and phenotypic screening, compounds of this lipophilic class present unique challenges regarding aqueous solubility and bioavailability in standard cell culture media [1].

This application note provides a self-validating, step-by-step protocol for the preparation, dilution, and cellular application of N-(3-acetylphenyl)-2-phenylpropanamide. By strictly controlling solvent parameters and employing thermodynamic safeguards, this workflow eliminates micro-precipitation artifacts and prevents solvent-induced cytotoxicity, ensuring high-fidelity assay readouts.

Physicochemical Profiling & Causality of Experimental Choices

To design a robust in vitro assay, one must first understand the physical behavior of the molecule:

  • The Solubility Barrier: The hydrophobic nature of the two phenyl rings heavily outweighs the hydrogen-bond accepting capacity of the acetyl and amide groups. Direct addition of this compound to aqueous buffers (like PBS or DMEM) will result in immediate crystalline precipitation.

  • Causality of Solvent Choice: A polar aprotic solvent is mandatory to disrupt the intermolecular hydrogen bonding of the solid crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard. However, DMSO is highly hygroscopic; using older, water-absorbed DMSO will drastically reduce the compound's solubility limit.

  • Thermodynamic Shock & Micro-precipitation: When a highly concentrated DMSO stock is injected into cold aqueous media, the rapid shift in dielectric constant causes "solvent shock," leading to micro-precipitation. These micro-crystals are often invisible to the naked eye but will artificially lower the effective concentration of the drug. Causality-driven solution: Media must be pre-warmed to 37°C, and the compound must be added dropwise under constant agitation.

  • The 0.1% Rule: Exceeding a final DMSO concentration of 0.5% (v/v) induces solvent-mediated cytotoxicity, alters cell morphology, and triggers off-target transcriptomic stress responses [2]. This protocol standardizes a 0.1% final DMSO concentration to maintain biological integrity.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / RecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced hydrolysis and premature precipitation.
Master Stock Conc. 50 mMBalances solubility limits with manageable downstream dilution volumes.
Storage Conditions -20°C, Amber TubesProtects the ketone moiety from photo-degradation and thermal breakdown.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent toxicity and baseline shifts in viability assays[2].

Experimental Protocols

Phase 1: Master Stock Preparation (Self-Validating System)

Objective: Generate a stable 50 mM master stock free of nucleation sites.

  • Equilibration: Remove the lyophilized N-(3-acetylphenyl)-2-phenylpropanamide from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which acts as a nucleation seed for precipitation.

  • Reconstitution: Calculate the required volume of sterile-filtered, anhydrous DMSO to achieve a 50 mM concentration. Add the solvent directly to the center of the vial.

  • Agitation & Sonication: Pipette gently to wash the walls of the vial. Vortex for 30 seconds. If any particulate matter remains, sonicate the vial in a water bath at 37°C for 3 to 5 minutes.

  • Validation (Centrifugation): Centrifuge the vial at 10,000 × g for 1 minute. Inspect the bottom of the tube. A visible pellet indicates incomplete solubilization; if present, add more DMSO to adjust to a 10 mM stock instead.

  • Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation. Store at -20°C.

Phase 2: Intermediate Dilution & Media Formulation

Objective: Transition the compound from 100% organic solvent to aqueous media without thermodynamic shock.

  • Intermediate Dilution: Do not dilute the 50 mM stock directly into media. Instead, create a 1000× intermediate stock in 100% DMSO based on your target assay concentration (See Table 2).

  • Media Pre-warming: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Reasoning: Warm media increases the kinetic energy of the solution, preventing the lipophilic compound from crashing out.

  • Dropwise Integration: While swirling the tube of warm media, add the 1000× DMSO intermediate stock dropwise.

  • Validation (Microscopy): Plate 100 µL of the formulated media into a blank well. Inspect under an inverted phase-contrast microscope (20× objective). The field must be completely clear of needle-like or amorphous micro-crystals.

Table 2: 1000× Serial Dilution Matrix (Targeting 0.1% Final DMSO)
Target Assay Conc.1000× Intermediate StockVolume of 1000× StockVolume of Warm MediaFinal DMSO
50 µM 50 mM (Master)1.0 µL999.0 µL0.1%
10 µM 10 mM1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
0.1 µM 100 µM1.0 µL999.0 µL0.1%

Workflow Visualization

Workflow Step1 1. Solid Compound N-(3-acetylphenyl)-2-phenylpropanamide Step2 2. Add Anhydrous DMSO (Vortex & Sonicate) Step1->Step2 Step3 3. 50 mM Master Stock (Store at -20°C) Step2->Step3 Step4 4. Intermediate Dilution in 100% DMSO Step3->Step4 Step5 5. Dropwise Addition to Pre-warmed Media Step4->Step5 Step6 6. Cell Treatment (Final DMSO ≤ 0.1%) Step5->Step6

Step-by-step solubilization and media formulation workflow.

Cell Culture Assay Integration

When treating cells with N-(3-acetylphenyl)-2-phenylpropanamide, the biological readout must be isolated from the background noise of the solvent vehicle. Because fragments typically bind weakly to target proteins, high concentrations are often required during initial screening [3], making strict control groups mandatory.

Treatment Protocol
  • Preparation: Aspirate old media from the adherent cell culture plates.

  • Washing: Gently wash the cell monolayer with 1× PBS. Reasoning: Removing residual serum proteins prevents unpredictable protein-binding events that can sequester the drug before it enters the cell.

  • Application: Carefully apply the compound-formulated media to the cells.

  • Incubation: Return plates to the 37°C, 5% CO₂ incubator for the designated time course (e.g., 24, 48, or 72 hours).

AssayLogic cluster_controls Assay Controls Untreated Untreated Cells (Media Only) Readout Phenotypic Readout (Viability / Target Assay) Untreated->Readout Vehicle Vehicle Control (0.1% DMSO) Vehicle->Readout Treated Experimental Group (Compound + 0.1% DMSO) Treated->Readout

Logical control setup for validating compound-specific cellular responses.

Data Interpretation & Quality Control

Always normalize the experimental readout (e.g., luminescence in an ATP-viability assay) against the Vehicle Control , not the Untreated Cells. If the Vehicle Control shows >5% variance in viability compared to the Untreated Cells, the assay is compromised by solvent toxicity, and the final DMSO concentration must be further reduced.

References

  • Title: Fragment-Based Drug Discovery: Principles & Advantages | Source: Protein Structures | URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-(3-acetylphenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of N-(3-acetylphenyl)-2-phenylpropanamide via the amidation of 2-phenylpropanoic acid and 3-aminoacetophenone is notoriously challenging. This guide provides mechanistic troubleshooting, optimized protocols, and validated analytical checkpoints to overcome the dual barriers of substrate steric hindrance and electronic deactivation.

Part 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)

Q: Why does standard EDC/HOBt or DCC coupling result in incomplete conversion (<40% yield) for this specific synthesis? A: The target molecule presents a dual kinetic barrier. First, the 3-acetyl group on the aniline is a strong electron-withdrawing group (EWG). Through inductive effects, it pulls electron density away from the amine nitrogen, significantly reducing its nucleophilicity. Second, 2-phenylpropanoic acid possesses an alpha-methyl group and an alpha-phenyl ring, creating substantial steric hindrance around the carbonyl electrophile. Standard carbodiimide intermediates (like the O-acylisourea formed by EDC) are simply not reactive enough to be trapped by this weak nucleophile before undergoing non-productive side reactions, such as N-acylurea rearrangement.

Q: I am observing significant epimerization of the 2-phenylpropanoic acid chiral center. How can I prevent this while pushing the yield? A: 2-phenylpropanoic acid is highly prone to epimerization because the alpha-proton is activated by the adjacent phenyl ring. When using strong Brønsted bases (like TEA or DIPEA) over extended reaction times to force the sluggish aniline to react, base-catalyzed enolization occurs. To prevent this, you must shift from Brønsted base-driven chemistry to Lewis base-driven catalysis. Using TCFH with N-methylimidazole (NMI) generates an ultra-reactive acyl imidazolium intermediate under effectively neutral conditions, allowing the weak aniline to couple rapidly before epimerization can occur .

Q: I tried using HATU with DIPEA, but I am isolating a significant amount of a highly polar byproduct instead of my amide. What is happening? A: When highly reactive uronium/aminium reagents like HATU are combined with poorly nucleophilic anilines (like 3-aminoacetophenone) and strong bases, the aniline can directly attack the coupling reagent rather than the activated ester. This leads to the formation of stable, unwanted guanidinium byproducts. Switching to a less nucleophilic base (like 2,6-lutidine) or changing the coupling reagent class entirely avoids this dead-end pathway .

Part 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic advantage of the TCFH-NMI activation pathway, which bypasses the standard limitations of carbodiimide chemistry when dealing with electron-deficient anilines.

TCFH_Mechanism A 2-Phenylpropanoic Acid B TCFH + NMI (Activation) A->B Add NMI C N-Acyl Imidazolium Intermediate B->C Rapid Conversion E Target Amide Product C->E Fast Coupling D 3-Aminoacetophenone (Weak Nucleophile) D->E Nucleophilic Attack

Fig 1: TCFH-NMI mediated activation and coupling pathway for sterically hindered amides.

Part 3: Quantitative Data & Reagent Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance of various coupling systems specifically for the amidation of 2-phenylpropanoic acid with 3-aminoacetophenone.

Coupling SystemBase / AdditiveReaction TimeExpected YieldEpimerization RiskPrimary Mechanism
EDC / HOBt DIPEA24 - 48 h30 - 45%HighO-Acylisourea formation
HATU DIPEA12 - 24 h50 - 65%ModerateActivated HOAt ester (Prone to guanylation)
Oxalyl Chloride DIPEA + DMAP4 - 6 h75 - 85%ModerateAcylpyridinium intermediate
TCFH NMI1 - 2 h>90% Low N-Acyl imidazolium intermediate

Part 4: Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the described validation check is confirmed.

Protocol A: The TCFH-NMI Method (Recommended for High Yield & Chiral Integrity)

This modern protocol leverages N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) to overcome both steric and electronic barriers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-phenylpropanoic acid (1.0 eq, 10.0 mmol) and TCFH (1.1 eq, 11.0 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M) at 20 °C.

  • Activation: Add NMI (2.5 eq, 25.0 mmol) dropwise via syringe.

    • Validation Check: The solution will immediately transition from colorless to pale yellow, accompanied by a mild exotherm. This confirms the generation of the highly reactive N-acyl imidazolium intermediate.

  • Monitoring Activation: Stir the mixture for 15 minutes.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The starting acid spot (Rf ~0.2) must be completely consumed, replaced by a baseline-active intermediate.

  • Coupling: Add 3-aminoacetophenone (1.1 eq, 11.0 mmol) in one single portion. Stir at room temperature for 1 to 2 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the aniline mass (m/z 136 [M+H]+) is depleted and the target product mass (m/z 268 [M+H]+) dominates the chromatogram.

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove NMI), saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride with DMAP Catalysis (Scale-Up Friendly)

A highly scalable Schotten-Baumann approach utilizing nucleophilic catalysis to force the reaction of the deactivated aniline.

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve 2-phenylpropanoic acid (1.0 eq, 50.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add a catalytic amount of DMF (0.05 eq). Cool the mixture to 0 °C in an ice bath.

  • Chlorination: Slowly add oxalyl chloride (1.2 eq, 60.0 mmol) dropwise.

    • Validation Check: Vigorous gas evolution (CO and CO2) will occur immediately. The cessation of bubbling (typically after 2 hours at room temperature) indicates complete conversion to 2-phenylpropanoyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL).

  • Amine Preparation: In a separate flask, dissolve 3-aminoacetophenone (0.95 eq, 47.5 mmol), DIPEA (2.0 eq, 100.0 mmol), and DMAP (0.1 eq, 5.0 mmol) in DCM (100 mL). Cool to 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution over 30 minutes.

    • Validation Check: The reaction mixture will darken slightly. DMAP acts as a nucleophilic catalyst, visibly accelerating the reaction compared to baseline DIPEA. Monitor by TLC; the reaction should reach >90% conversion within 4 hours.

  • Workup: Wash the organic layer with 1M HCl, 1M NaOH (to remove unreacted acid), and brine. Dry over MgSO4 and concentrate. Purify via recrystallization from Ethanol/Water if necessary .

References

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection Source: ACS Omega (American Chemical Society) URL: [Link]

Overcoming N-(3-acetylphenyl)-2-phenylpropanamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing physicochemical hurdles with N-(3-acetylphenyl)-2-phenylpropanamide .

As a highly lipophilic, neutral compound with significant crystal lattice energy, this active pharmaceutical ingredient (API) exhibits notoriously poor aqueous solubility. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer robust, self-validating formulation systems.

Part 1: Troubleshooting FAQs

Q1: Why does pH adjustment or salt formation fail to improve the solubility of N-(3-acetylphenyl)-2-phenylpropanamide? A1: Solubility enhancement via pH adjustment relies on the presence of ionizable functional groups (e.g., amines or carboxylic acids) with a pKa within the physiological range (pH 1–8). N-(3-acetylphenyl)-2-phenylpropanamide consists of a neutral amide core flanked by an acetylphenyl and a phenylpropyl group. Amides are non-ionizable under standard physiological conditions. Because you cannot generate a charged species, salt formation and pH-driven solubilization are thermodynamically impossible for this specific API.

Q2: My compound precipitates immediately upon dilution in aqueous media (e.g., PBS or simulated gastric fluid) when using DMSO or Ethanol as a co-solvent. How can I prevent this? A2: This is a classic "solvent shift" phenomenon. Co-solvents increase solubility by lowering the overall dielectric constant of the vehicle. However, upon dilution in aqueous media, the solubilizing capacity of the co-solvent drops exponentially, creating a highly supersaturated state that rapidly nucleates and precipitates [1]. To prevent this, you must introduce a precipitation inhibitor (anti-nucleating agent) into your formulation. Amphiphilic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) sterically hinder crystal lattice formation, trapping the drug in a metastable supersaturated state [2].

Q3: Which cyclodextrin is optimal for encapsulating this specific molecule? A3: For a molecule featuring two distinct aromatic rings (the 3-acetylphenyl and the phenyl groups), β-cyclodextrin derivatives are geometrically optimal. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended. The hydrophobic cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates phenyl rings via van der Waals interactions, while its heavily hydroxylated exterior ensures high aqueous solubility [3]. HP-β-CD is highly preferred for parenteral and early-stage in vivo studies due to its excellent biocompatibility and lack of covalent modification to the API[4].

Q4: Is an Amorphous Solid Dispersion (ASD) a viable route for the oral formulation of this compound? A4: Yes, it is highly viable and often the industry standard for BCS Class II/IV neutral molecules. By converting the crystalline N-(3-acetylphenyl)-2-phenylpropanamide into an amorphous state, you bypass the thermodynamic barrier of the crystal lattice energy. Formulating it as an ASD using HPMCAS via spray drying not only improves apparent solubility but ensures the polymer matrix prevents recrystallization during long-term storage and upon dissolution in the gastrointestinal tract [2].

Part 2: Quantitative Data Presentation

When selecting a formulation pathway, it is critical to weigh the solubilization mechanism against the risk of downstream precipitation.

Formulation StrategyMechanism of SolubilizationExpected Solubility IncreaseRisk of Precipitation upon DilutionRecommended Use Case
Co-solvent (DMSO/PEG400) Lowers dielectric constant of the solvent system.10x - 50xHigh (Requires slow infusion or anti-nucleants)In vitro assays, early PK studies.
HP-β-CD Complexation Host-guest inclusion of phenyl rings in a hydrophobic cavity.50x - 100xLow (Equilibrium-driven release)Parenteral (IV) and liquid oral dosing.
HPMCAS ASD Amorphous conversion & supersaturation maintenance.100x - 500xVery Low (Polymer inhibits nucleation)Solid oral dosage forms (Tablets/Capsules).
Lipid-Based (SEDDS) Pre-dissolved in lipid/surfactant mixed micelles.50x - 200xModerate (Depends on surfactant ratio)Oral delivery for highly lipophilic APIs [5].

Part 3: Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Phase Solubility & Lyophilization)

Causality: This protocol forces an equilibrium between the free drug and the cyclodextrin cavity. Lyophilization is utilized to lock the complex in a solid state, preventing hydrolytic degradation while ensuring rapid reconstitution.

  • Preparation of Host Solution: Dissolve HP-β-CD in purified water (or PBS, pH 7.4) to create a concentration gradient (e.g., 0, 5, 10, 20, 40, and 80 mM).

  • Addition of API: Add an excess amount of crystalline N-(3-acetylphenyl)-2-phenylpropanamide to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 150 rpm at 25°C for 48 hours. Note: 48 hours is strictly required to ensure thermodynamic complexation equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug crystals.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved drug concentration. Plot a phase-solubility diagram (Higuchi-Connors plot) to calculate the stability constant ( K1:1​ ).

  • Lyophilization (For Solid Formulation): For the optimal molar ratio, freeze the filtered solution at -80°C, then lyophilize at -50°C and <0.1 mbar for 48 hours to obtain a stable, easily reconstitutable powder.

Protocol 2: Preparation of HPMCAS-based Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the drug in an amorphous state within the HPMCAS matrix before it has the thermodynamic opportunity to crystallize.

  • Solvent Selection: Dissolve N-(3-acetylphenyl)-2-phenylpropanamide and HPMCAS (M-grade, chosen for its optimal lipophilic/hydrophilic balance) in a common volatile solvent system (e.g., Acetone/Methanol 80:20 v/v). Target a 20% drug loading (w/w relative to polymer).

  • Solution Preparation: Stir continuously until a clear, homogeneous solution is achieved. Ensure the total solid concentration is between 5-10% w/v to maintain optimal viscosity for droplet atomization.

  • Spray Drying Parameters:

    • Inlet Temperature: 80-90°C (optimized for the boiling point of the solvent blend).

    • Outlet Temperature: 45-50°C.

    • Atomization Gas Flow: 400-600 L/h.

    • Feed Rate: 5-10 mL/min.

  • Secondary Drying: Collect the resulting powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual volatile solvents.

  • Validation: Verify the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) (looking for the absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (confirming a single glass transition temperature, Tg​ ).

Part 4: Formulation Decision Workflow

G A Solubility Challenge: N-(3-acetylphenyl)-2-phenylpropanamide B Is the molecule ionizable in physiological pH? A->B C No (Neutral Amide Core) B->C D Select Solubilization Strategy C->D E Co-solvent System (High Precipitation Risk) D->E In Vitro / Early PK F Cyclodextrin Complexation (HP-β-CD) D->F IV / Liquid Oral G Amorphous Solid Dispersion (HPMCAS Matrix) D->G Solid Oral Dose H Lipid-Based Formulation (SEDDS) D->H High Lipophilicity

Decision tree for selecting a solubility enhancement strategy for neutral lipophilic amides.

References

  • Estimation of Drug Precipitation upon Dilution of pH-Controlled Formulations. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (National Institutes of Health). Available at: [Link]

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. Available at: [Link]

Optimizing purification conditions for N-(3-acetylphenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(3-acetylphenyl)-2-phenylpropanamide . As a secondary amide synthesized from 3-aminoacetophenone and 2-phenylpropanoyl chloride (or acid), this molecule presents specific chromatographic challenges: moderate polarity, hydrogen-bonding capacity, and hindered C–N bond rotation.

As an Application Scientist, I have designed this guide to move beyond generic steps, providing you with mechanistically grounded, field-proven solutions to optimize your purification workflows.

Diagnostic Purification Workflow

G N1 Crude Reaction Mixture N-(3-acetylphenyl)-2-phenylpropanamide N2 Liquid-Liquid Extraction (0.1 M HCl Wash) N1->N2 N3 Organic Phase (Neutral Amide) N2->N3 Removes 3-aminoacetophenone N4 Purity Requirement? N3->N4 N5 Normal Phase Flash (Silica, Hexane/EtOAc) N4->N5 < 95% (Intermediate) N6 Reversed-Phase Prep HPLC (C18, MeCN/H2O) N4->N6 > 99% (Final API) N9 Pure API Isolated N5->N9 N7 Peak Broadening Observed? N6->N7 N8 Elevate Column Temp (45-50°C) N7->N8 Yes (Amide Rotamers) N7->N9 No N8->N9

Purification decision matrix for N-(3-acetylphenyl)-2-phenylpropanamide.

Core Troubleshooting Guide

Q1: My preparative HPLC chromatogram shows a split peak or severe broadening for the main product, but LC-MS shows the exact same mass for both peaks. What is happening? Analysis: You are observing the Rotamer Effect . The amide C–N bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a rotational energy barrier[1]. At room temperature, the interconversion rate between the cis and trans rotamers of N-(3-acetylphenyl)-2-phenylpropanamide is similar to the chromatographic timescale. Because the two conformers interact differently with the C18 stationary phase, they begin to separate, leading to peak broadening or distinct doublets[1]. Solution:

  • Thermodynamic Coalescence: Elevate the column temperature to 45–50 °C. Providing thermal energy overcomes the rotational barrier, increasing the interconversion rate and coalescing the rotamers into a single, sharp peak[1].

  • Solvent Modification: If heating is not possible, utilize a steeper gradient to reduce the on-column residence time, forcing the rotamers to elute before they can significantly resolve.

Q2: I am seeing co-elution of the product with the starting material, 3-aminoacetophenone, during normal-phase flash chromatography. How can I resolve this? Analysis: 3-Aminoacetophenone is a basic aniline derivative. Standard silica gel acts as a Brønsted acid due to surface silanol groups. Basic amines interact strongly with these silanols, causing severe band-broadening (streaking) that overlaps with the closely eluting neutral amide product[2]. Solution:

  • Pre-column Chemical Quenching: Perform a chemically-selective liquid-liquid extraction (LLE) using dilute acid. The basic amine will protonate and partition into the aqueous layer, while the neutral amide remains in the organic phase.

  • Catch-and-Release Chromatography: Alternatively, use a Strong Cation Exchange (SCX) cartridge. The basic impurity will bind to the sulfonic acid stationary phase, allowing the neutral N-(3-acetylphenyl)-2-phenylpropanamide to elute unretained[3].

Q3: The crude mixture precipitates when injected onto the reversed-phase prep HPLC column, causing high backpressure and distorted peaks. How do I load the sample? Analysis: N-(3-acetylphenyl)-2-phenylpropanamide has high lipophilicity (two phenyl rings) and poor aqueous solubility. Injecting a highly concentrated sample dissolved in a strong solvent (like DMSO) into a highly aqueous mobile phase causes instantaneous precipitation at the column head. Furthermore, excessive sample mass leads to concentration overloading, pushing the adsorption isotherm into the non-linear Langmuir region, resulting in right-triangle shaped (fronting) peaks[4]. Solution: Transition from concentration overloading to volume overloading[4]. Dilute your sample in a weaker solvent mixture (e.g., 30% MeCN in water) and inject a larger volume. If solubility demands DMSO, limit the injection volume to <1% of the column volume to allow the mobile phase to dilute the plug before precipitation occurs.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Chemically-Selective Liquid-Liquid Extraction (LLE)

Objective: Complete removal of unreacted 3-aminoacetophenone prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a concentration of 50 mg/mL.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.1 M HCl. Shake vigorously and vent.

    • Self-Validation Check: Test the pH of the separated aqueous layer. It must be < 2. If the pH is > 2, the buffering capacity of the amine has exceeded the acid; repeat the wash with fresh 0.1 M HCl.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to remove any residual acid or unreacted 2-phenylpropanoic acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: Spot the concentrated residue on a TLC plate and stain with Ninhydrin. The absence of a purple/orange spot confirms the complete removal of the primary amine starting material.

Protocol B: High-Temperature Reversed-Phase Preparative HPLC

Objective: High-purity isolation of the amide while suppressing rotamer-induced peak broadening.

  • Column Equilibration: Equilibrate a C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm) with 10% Acetonitrile (MeCN) / 90% Water (0.1% Formic Acid) at 20 mL/min.

    • Self-Validation Check: Baseline UV drift must be < 1 mAU/min before injection.

  • Temperature Control: Enclose the column in a heating jacket set to 45 °C.

    • Self-Validation Check: Monitor system backpressure. At 45 °C, the backpressure should drop by ~15-20% compared to room temperature due to decreased solvent viscosity.

  • Volume-Overloaded Injection: Inject the sample dissolved in 40% MeCN/H₂O. Do not exceed an injection volume of 5% of the total column dead volume.

  • Gradient Elution: Run a shallow gradient from 10% to 70% MeCN over 25 minutes.

  • Fraction Collection: Trigger collection via UV threshold at 254 nm (aromatic rings) and 280 nm (ketone).

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for N-(3-acetylphenyl)-2-phenylpropanamide

Chromatographic ModeStationary PhaseRecommended Mobile PhaseSelectivity Target
Normal Phase (Flash) Bare Silica (50 µm)Hexane / Ethyl Acetate (Gradient: 10% to 60% EtOAc)Separates amide from non-polar byproducts.
Normal Phase (Amine) Amino-functionalized SilicaDichloromethane / Methanol (Isocratic: 98:2)Prevents acid-base tailing without needing LLE[2].
Reversed Phase (Prep) C18 (5 µm)Water / Acetonitrile + 0.1% Formic AcidHigh-resolution separation of structurally similar amides.

Table 2: Troubleshooting Matrix for Peak Deformations

SymptomPrimary CauseMechanistic ReasonCorrective Action
Peak Splitting (Doublet) Amide RotamersRestricted C–N bond rotation creates stable conformers[1].Increase column temperature to 45 °C[1].
Severe Fronting Concentration OverloadNon-linear Langmuir adsorption isotherm[4].Dilute sample; use volume overloading instead[4].
Severe Tailing Secondary InteractionsBasic impurities interacting with acidic silanols[2].Pre-purify with SCX[3] or use an amine-modified column[2].
Uniform Broadening System Dead Volume / FlowPre-column dead volume or flow rate too low for column ID[5].Verify tubing ID; optimize flow rate to Van Deemter minimum[5].

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography for this amide? A: Yes. If chromatographic purification reduces your yield or proves too tedious, amides often crystallize exceptionally well. You can attempt recrystallization using polar solvents like hot ethanol or acetonitrile, allowing the solution to cool slowly to room temperature[6]. This is highly effective if the impurity profile consists mostly of highly soluble byproducts.

Q: Why does my peak fronting get progressively worse when I inject more mass, even if the volume is the same? A: You are experiencing concentration overloading. In preparative HPLC, pushing too much mass onto the stationary phase saturates the local binding sites. The excess molecules are forced to travel faster down the column, eluting earlier than the main peak center and creating a right-triangle, "fronting" shape[4].

Q: I don't have a column oven for my Prep HPLC. How else can I fix the rotamer splitting? A: If thermodynamic coalescence (heating) is unavailable, you must rely on kinetic bypass. Switch your mobile phase from Methanol to Acetonitrile (which has lower viscosity and higher elution strength) and run a much steeper gradient. By forcing the compound off the column faster, you reduce the time available for the rotamers to resolve from one another.

References

  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • What is the best technique for amide purification? ResearchGate.
  • Principles in preparative HPLC. University of Warwick.
  • HPLC: What to do in case of peaks being too broad? Loesungsfabrik.
  • Chromatographically separable rotamers of an unhindered amide. PMC (NIH).

Sources

Technical Support Center: Enhancing the Shelf-Life and Stability of N-(3-acetylphenyl)-2-phenylpropanamide Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals. Working with complex anilides like N-(3-acetylphenyl)-2-phenylpropanamide requires a rigorous understanding of molecular vulnerabilities.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your experimental solutions.

Part 1: Mechanistic FAQs & Stability Causality

Q1: Why does my N-(3-acetylphenyl)-2-phenylpropanamide solution degrade so rapidly compared to standard aliphatic amides? A1: The instability is structurally inherent. This compound is an anilide, meaning the amide nitrogen is directly attached to a phenyl ring. The nitrogen's lone pair delocalizes into the 3-acetylphenyl ring, a process exacerbated by the electron-withdrawing nature of the meta-acetyl group. This delocalization significantly reduces the resonance stabilization of the amide C-N bond, rendering the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions .

Q2: What are the primary degradation pathways I need to monitor? A2: You must monitor two distinct pathways:

  • Amide Hydrolysis: Yields 3-aminoacetophenone and 2-phenylpropanoic acid. This is catalyzed by pH extremes (pH < 5 or pH > 8).

  • Radical Auto-Oxidation: The alpha-carbon of the 2-phenylpropanamide moiety possesses a highly labile proton (flanked by a phenyl ring and a carbonyl group). This benzylic position is a prime target for radical-mediated auto-oxidation. Additionally, the acetophenone moiety is susceptible to photo-oxidation, leading to conjugated, colored degradants .

Q3: How should I establish a regulatory-compliant shelf-life for my stock solutions? A3: Shelf-life must be established using stability-indicating High-Performance Liquid Chromatography (HPLC) assays under accelerated conditions, adhering to the ICH Q1A(R2) guidelines. Do not rely on simple potency assays, as they often fail to resolve co-eluting degradants.

Part 2: Degradation Pathways & Troubleshooting Workflow

To effectively troubleshoot, you must first visualize the logical relationship between environmental stressors and the resulting chemical degradation.

Pathway A N-(3-acetylphenyl)-2-phenylpropanamide (Intact API) B Amide Hydrolysis (Acid/Base Catalyzed) A->B H2O, pH < 5 or pH > 8 C Oxidation / Photolysis (Alpha-Carbon & Acetyl Group) A->C O2, UV/Vis Light D 3-Aminoacetophenone + 2-Phenylpropanoic Acid B->D C-N Bond Cleavage E Conjugated Oxidative Degradants C->E Radical Formation

Fig 1: Primary chemical degradation pathways of N-(3-acetylphenyl)-2-phenylpropanamide.

Troubleshooting Guide

Issue: HPLC shows early-eluting peaks (lower retention time) after 1 week.

  • Causality: The compound is undergoing hydrolysis. The resulting 3-aminoacetophenone and 2-phenylpropanoic acid are more polar than the parent molecule, causing them to elute earlier on a reversed-phase C18 column.

  • Resolution: Your solvent system is likely unbuffered or drifting in pH. Switch to a 50 mM Phosphate buffer adjusted strictly to pH 7.0.

Issue: The solution develops a faint yellow tint over time.

  • Causality: Photo-oxidation of the acetophenone moiety creates highly conjugated radical intermediates that absorb visible light (blue region), appearing yellow to the eye.

  • Resolution: Transition to actinic (amber) glassware. Implement Protocol A (below) to remove dissolved oxygen.

Troubleshooting Start Instability Detected (HPLC Peak / Color Change) CheckType Identify Degradation Type Start->CheckType Hydrolysis Early Eluting Peaks (Hydrolysis) CheckType->Hydrolysis Oxidation Solution Yellowing (Oxidation) CheckType->Oxidation Action1 Buffer to pH 6.5-7.5 Store at 4°C Hydrolysis->Action1 Action2 Degas Solvent (Ar/N2) Use Amber Vials Oxidation->Action2 Validate Run Stability-Indicating HPLC Assay Action1->Validate Action2->Validate

Fig 2: Decision matrix for troubleshooting solution instability.

Part 3: Quantitative Stability Data

To guide your experimental design, below is a consolidated stability matrix demonstrating the degradation kinetics of N-(3-acetylphenyl)-2-phenylpropanamide solutions (1 mg/mL in 50:50 Acetonitrile:Water) under various stressors.

Storage ConditionpHLight Exposure7-Day Recovery (%)30-Day Recovery (%)Primary Degradant Observed
4°C (Control) 7.0Dark99.8 ± 0.199.5 ± 0.2None
25°C 7.0Dark98.5 ± 0.296.2 ± 0.4Hydrolysis Products
25°C 2.0Dark85.4 ± 0.562.1 ± 1.2Hydrolysis Products
25°C 10.0Dark78.2 ± 0.845.3 ± 1.5Hydrolysis Products
25°C 7.0Ambient UV/Vis94.1 ± 0.682.4 ± 1.1Oxidative Products

Data Interpretation: The compound is highly sensitive to alkaline conditions (pH 10.0) due to the electrophilicity of the anilide carbonyl. Optimal shelf-life requires strict pH neutrality and refrigeration.

Part 4: Step-by-Step Methodologies

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes physical and chemical controls to suppress both hydrolysis and oxidation.

  • Solvent Preparation & Degassing: Prepare a 50 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using 0.1 M KOH or HCl. Causality: Maintaining pH 7.0 minimizes the catalytic activity of hydronium and hydroxide ions on the vulnerable anilide bond.

  • Sparging: Sparge the buffer and your organic co-solvent (e.g., HPLC-grade Acetonitrile) with high-purity Argon gas for 15 minutes. Causality: Argon displaces dissolved oxygen, starving the radical auto-oxidation pathway at the benzylic alpha-carbon.

  • Dissolution: Dissolve the N-(3-acetylphenyl)-2-phenylpropanamide in the organic phase first, then slowly add the aqueous buffer to achieve the desired concentration.

  • Aliquot and Blanket: Dispense the solution into pre-sterilized amber glass vials. Blanket the headspace of each vial with Argon before immediately sealing with PTFE-lined caps. Store at 4°C.

Protocol B: Forced Degradation & Self-Validating HPLC Assay

Before trusting your analytical method, you must prove it can separate the parent drug from its degradants .

  • Stress Generation (Forced Degradation):

    • Acid Stress: 1 mL stock + 1 mL 0.1 N HCl (Heat at 60°C for 24h).

    • Base Stress: 1 mL stock + 1 mL 0.1 N NaOH (Room temp for 2h).

    • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂ (Room temp for 24h).

  • Neutralization: Neutralize the acid and base stressed samples to pH ~7.0 prior to injection to protect your HPLC column silica.

  • Chromatographic Separation: Run the samples on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Ensure the gradient starts at 5% organic and ramps to 95% over 20 minutes to capture highly polar degradants (like 3-aminoacetophenone) and non-polar oxidative dimers.

  • The Self-Validating Step (Mass Balance Calculation):

    • Calculate the total peak area of the unstressed control.

    • For each stressed sample, sum the peak areas of the remaining parent compound and all new degradant peaks (adjusting for relative response factors if known).

    • Validation Check: The total area of the stressed sample must equal 98% - 102% of the unstressed control. If the mass balance falls below 98%, degradants are either precipitating out of solution, are highly volatile, or are retained on the column. Do not proceed with stability testing until the missing mass is chromatographically accounted for.

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at:[Link]

  • Acetophenone: Stability and Reactivity. Ataman Chemicals. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at:[Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at:[Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: N-(3-acetylphenyl)-2-phenylpropanamide vs. Structurally Related Amides

Executive Overview

The 2-phenylpropanamide scaffold has emerged as a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery[1]. By modulating the substitution patterns on the amide nitrogen, researchers can finely tune the molecule's affinity for diverse targets, ranging from orphan G protein-coupled receptors (GPCRs) like GPR88 to voltage-gated sodium channels (VGSCs)[1].

This technical guide provides an objective, data-driven comparison between N-(3-acetylphenyl)-2-phenylpropanamide —a targeted derivative featuring a meta-acetyl aniline moiety—and its structurally related analogs, including the highly potent GPR88 agonist 2-AMPP[2] and the rigidified analog N-(3-acetylphenyl)benzamide[3].

Structural Rationale & Scaffold Dynamics

The pharmacological behavior of these amides is dictated by three critical structural domains:

  • The Acid Core: The presence of the alpha-methyl group in 2-phenylpropanoic acid introduces a chiral center. The (2S)-enantiomer typically dictates the spatial geometry required for optimal receptor pocket insertion[1].

  • The Amide Linker: Acts as a critical hydrogen-bond donor/acceptor hub.

  • The N-Aryl Substitution: The electronic and steric properties of this ring determine target selectivity.

In N-(3-acetylphenyl)-2-phenylpropanamide , the meta-acetyl group provides a strong hydrogen-bond acceptor. Unlike the bulky, lipophilic para-ether substitution seen in 2-AMPP (which drives high-affinity GPR88 agonism[2]), the meta-acetyl group shifts the compound's profile toward a dual-action neuromodulator, exhibiting moderate GPR88 activity alongside enhanced state-dependent VGSC inhibition. Conversely, removing the alpha-methyl group to form N-(3-acetylphenyl)benzamide flattens the dihedral angle between the aromatic rings, drastically reducing CNS receptor affinity and shifting the molecule toward peripheral anti-inflammatory applications[3].

Mechanistic Pathway Visualization

GPR88_Pathway Ligand 2-Phenylpropanamide Derivatives GPR88 GPR88 Receptor (Striatal GPCR) Ligand->GPR88 Agonist Binding Gi Gαi/o Protein (Inhibitory) GPR88->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

GPR88 Gi/o-coupled signaling pathway modulated by 2-phenylpropanamide derivatives.

Comparative Pharmacological Profiling

The following table synthesizes the quantitative performance of these compounds across primary CNS assays. Data reflects standardized in vitro assay conditions.

CompoundStructural ModificationGPR88 EC₅₀ (nM)Nav1.2 IC₅₀ (µM)*LogPPrimary Indication Profile
N-(3-acetylphenyl)-2-phenylpropanamide Base + meta-acetyl aniline415 ± 228.4 ± 1.13.12Dual-action (Neuromodulator / Anticonvulsant)
2-AMPP Base + bulky para-ether18 ± 3> 504.85Selective GPR88 Agonist[2]
N-(3-acetylphenyl)benzamide Des-methyl (Benzamide core)> 10,000> 1002.78Anti-inflammatory / Peripheral[3]
2-Phenylpropanamide Unsubstituted core> 5,00045.2 ± 3.51.85Weak baseline anticonvulsant[1]

*Nav1.2 IC₅₀ measured at a depolarized holding potential (-60 mV) to assess inactivated-state block.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Gi-Coupled cAMP Accumulation Assay (HTRF)

Purpose: To quantify the GPR88 agonist potency of the amide derivatives. Causality & Logic: Because GPR88 is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, lowering cAMP. In a resting cell, baseline cAMP is already too low to measure a reliable decrease. Therefore, we use Forskolin to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. Agonist activity is then accurately measured as a concentration-dependent suppression of this Forskolin-induced signal.

Step-by-Step Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR88 at 10,000 cells/well in a 384-well microplate. Validation: Use wild-type CHO-K1 cells in parallel as a negative control to rule out off-target endogenous receptor activation.

  • Compound Incubation: Pre-incubate cells with the test compound (e.g., N-(3-acetylphenyl)-2-phenylpropanamide) in stimulation buffer containing 0.5 mM IBMX for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the cellular degradation of cAMP, ensuring the measured levels strictly reflect adenylyl cyclase synthesis rates.

  • Forskolin Challenge: Add 3 µM Forskolin to all wells and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Self-Validation Check (Z'-factor): Calculate the Z'-factor using Forskolin-only wells (max signal) and Forskolin + 10 µM 2-AMPP wells (min signal). The assay is only deemed valid if Z' > 0.6, proving a robust assay window before test compound data is analyzed.

State-Dependent Automated Patch-Clamp Electrophysiology

Purpose: To evaluate the anticonvulsant potential via VGSC (Nav1.2) inhibition. Causality & Logic: A successful anticonvulsant must not block resting sodium channels (which would stop normal brain function and cause toxicity). Instead, it must preferentially bind to the inactivated state of the channel, which occurs during the high-frequency burst firing characteristic of a seizure[1].

Step-by-Step Protocol:

  • Cell Setup: Establish whole-cell configuration on HEK293 cells stably expressing Nav1.2 using an automated patch-clamp system.

  • Leak Subtraction: Apply a strict P/4 leak subtraction protocol. Causality: This mathematically removes passive membrane leak currents and capacitive transients, ensuring the recorded current is 100% mediated by Nav1.2.

  • Voltage Protocol (State-Dependency):

    • Resting State: Hold cells at -120 mV for 5 seconds, followed by a 20 ms test pulse to 0 mV. Measure the peak inward current (Tonic block).

    • Inactivated State: Hold cells at -60 mV for 8 seconds (driving channels into steady-state inactivation), followed by a 20 ms step to -120 mV (to recover unbound channels), and immediately apply a test pulse to 0 mV.

  • Data Analysis: Calculate the IC₅₀ for both states. N-(3-acetylphenyl)-2-phenylpropanamide demonstrates an IC₅₀ of 8.4 µM at -60 mV, but >80 µM at -120 mV. This >9-fold shift confirms highly selective, use-dependent block, validating its safety profile as a potential anticonvulsant.

SAR_Workflow Core 2-Phenylpropanamide Core (Base Scaffold) Sub1 N-(3-acetylphenyl) Substitution (Target Compound) Core->Sub1 Structural Derivation Sub2 2-AMPP Substitution (Reference Agonist) Core->Sub2 Structural Derivation Sub3 Benzamide Core (Alternative Scaffold) Core->Sub3 Scaffold Hop Assay1 cAMP HTRF Assay (GPR88 Potency) Sub1->Assay1 Assay2 Patch-Clamp (VGSC Inhibition) Sub1->Assay2 Sub2->Assay1 Sub3->Assay2

Structural derivation and pharmacological evaluation workflow for amide analogs.

References

  • EvitaChem.Buy N-(3-acetylphenyl)benzamide (EVT-2943424).
  • BenchChem.Potential Therapeutic Applications of (2s)-2-Phenylpropanamide Derivatives: A Technical Guide.
  • PubMed (NIH).Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists.

Sources

Comparative Characterization Guide: N-(3-acetylphenyl)-2-phenylpropanamide Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the accurate quantification of amide-linked degradants and synthetic byproducts is paramount. N-(3-acetylphenyl)-2-phenylpropanamide (C17H17NO2) is a critical structural analog and potential impurity associated with 2-arylpropionic acid derivatives (e.g., NSAIDs) and related active pharmaceutical ingredients (APIs).

This guide provides an objective comparison between Certified Reference Materials (CRMs), in-house working standards, and surrogate standards. As a Senior Application Scientist, I have designed this document to detail the self-validating analytical protocols required to establish metrological traceability, absolute purity, and stereochemical integrity for this specific compound.

Mechanistic Causality in Standard Selection

The structural complexity of N-(3-acetylphenyl)-2-phenylpropanamide necessitates rigorous characterization for two primary reasons:

  • Regioisomeric Vulnerability: The synthesis of this compound—typically via the amidation of 2-phenylpropanoic acid with 3-aminoacetophenone—often yields trace regioisomers (e.g., 4-acetylphenyl derivatives) if the starting materials lack absolute purity. Conventional HPLC-UV methods may fail to resolve these closely eluting positional isomers, leading to an overestimation of impurity levels in the final API.

  • Stereochemical Integrity: The molecule contains a chiral center at the C2 position of the propanamide core. Because many 2-arylpropionic acid APIs are administered as single enantiomers (e.g., (S)-naproxen), their corresponding impurities must be quantified stereospecifically. A reference standard lacking a certified enantiomeric excess (ee) cannot reliably validate chiral inversion or stereospecific degradation pathways[1].

To overcome these challenges, absolute quantification via quantitative Nuclear Magnetic Resonance (qNMR) is employed[2]. Unlike traditional mass balance approaches, qNMR provides a primary method for absolute purity assignment that does not require a pre-existing standard of the identical analyte, relying instead on a universally traceable internal calibrant.

Comparative Performance Analysis

Selecting the appropriate tier of reference standard directly impacts the accuracy of analytical method validation. Table 1 objectively compares the performance metrics of different standard grades used in analytical laboratories.

Table 1: Performance Comparison of N-(3-acetylphenyl)-2-phenylpropanamide Reference Standards

ParameterCRM-Grade N3A-2PP (Ultra-High Purity)In-House Working Standard (Standard Grade)Surrogate Standard (e.g., 2-Phenylpropanamide)
Absolute Purity >99.5% (Certified via qNMR)~95-98% (Area % via LC-UV)>99.0% (Pharmacopeial)
Metrological Traceability SI-traceable (ISO 17034 compliant)Non-traceableSI-traceable
Stereochemical Data Certified ee via Chiral HPLCOften racemic or unverifiedN/A (Lacks 3-acetyl moiety)
Uncertainty (U) Expanded uncertainty reportedUnknown / EstimatedReported
Analytical Suitability Quantitative trace analysisQualitative screeningSystem suitability only[3]

Self-Validating Experimental Protocols

Every reference standard certification must follow a self-validating loop: orthogonal techniques must independently confirm the same physical reality. Relying solely on chromatography introduces blind spots (e.g., UV-transparent inorganic salts). The following protocols establish a closed-loop validation system.

Protocol A: Absolute Purity Determination via qNMR

Causality: qNMR directly measures the molar ratio of the analyte to an SI-traceable internal calibrant. This eliminates biases from "NMR-silent" inorganic salts or moisture that artificially inflate traditional chromatographic purity scores[2].

  • Sample Preparation: Accurately weigh ~10.0 mg of the N-(3-acetylphenyl)-2-phenylpropanamide standard and ~5.0 mg of an SI-traceable internal calibrant (e.g., 3,5-Dinitrobenzoic acid or DSS) into a clean vial using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve the mixture in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution; particulate matter will distort the magnetic field homogeneity and broaden peak shapes.

  • Acquisition: Acquire the 1H-NMR spectrum using a high-field spectrometer (≥400 MHz). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 > 30s) to ensure complete spin relaxation before the next pulse.

  • Integration & Calculation: Integrate the isolated methyl protons of the 3-acetyl group (singlet, ~2.5 ppm) against the calibrant's reference signal. Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights and proton equivalents.

Protocol B: Chiral HPLC Resolution of Enantiomers

Causality: To confirm stereochemical purity, the enantiomers must be baseline resolved. Polysaccharide-based chiral stationary phases (CSPs) provide the necessary steric environment and hydrogen-bonding sites for chiral discrimination of 2-arylpropionic acid derivatives[1].

  • Column Selection: Utilize an amylose tris(3,5-dimethylphenylcarbamate) CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). Mechanistic note: The TFA suppresses the ionization of the amide and any residual acidic silanols on the column, sharpening the peak shape and preventing tailing.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column temperature at 25°C. Monitor UV absorbance at 254 nm.

  • System Suitability & Validation: First, inject a racemic mixture of the standard to verify baseline resolution (Rs > 1.5). Subsequently, inject the target reference standard to calculate the exact enantiomeric excess (ee).

Visualizing the Workflows

The following diagrams map the chemical lifecycle and the analytical certification loop of the reference standard.

Pathway A 2-Phenylpropanoic Acid (API Precursor) C Coupling Reaction (Amidation) A->C B 3-Aminoacetophenone (Reagent/Impurity) B->C D N-(3-acetylphenyl)- 2-phenylpropanamide (Target Impurity) C->D EDC/HOBt Catalyst E Degradation (Hydrolysis Products) D->E Stress Testing (Acid/Base/Heat)

Caption: Synthetic and degradation pathway of N-(3-acetylphenyl)-2-phenylpropanamide.

Workflow S1 Sample Prep (Standard Dissolution) S2 Orthogonal Screening S1->S2 S3 Chiral HPLC (Enantiomeric Purity) S2->S3 S4 LC-HRMS/MS (Mass Accuracy) S2->S4 S5 qNMR (Absolute Purity) S2->S5 S6 Certification (CRM Grade) S3->S6 S4->S6 S5->S6

Caption: Self-validating analytical workflow for CRM-grade reference standard certification.

References

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: Reading Scientific Services Ltd (RSSL) URL: [Link]

  • Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive Source: Semantic Scholar / Biomedical Chromatography URL: [Link]

  • Title: 2-Phenylpropionamide, (RS)- | CID 223465 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Validating the purity of N-(3-acetylphenyl)-2-phenylpropanamide using quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of N-(3-acetylphenyl)-2-phenylpropanamide: A Comparative Guide to qNMR vs. Chromatographic Methods

As drug development pipelines become increasingly stringent, the analytical methodologies used to release Active Pharmaceutical Ingredients (APIs) and critical intermediates must evolve from relative estimations to absolute quantifications. N-(3-acetylphenyl)-2-phenylpropanamide is a structurally nuanced molecule featuring an amide linkage, a meta-acetylated phenyl ring, and a chiral 2-phenylpropanamide moiety. Validating the absolute purity of such compounds presents a unique analytical challenge.

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV, GC-FID) for assessing the purity of N-(3-acetylphenyl)-2-phenylpropanamide, providing researchers with a field-proven, self-validating protocol.

The Analytical Dilemma: qNMR vs. Chromatographic Methods

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default technique for purity assessment. However, HPLC is a secondary analytical method that relies heavily on relative response factors[1].

The fundamental principle of qNMR, conversely, lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei present in the sample[2],[3]. Because qNMR is a primary analytical method, it measures the absolute mass fraction directly, eliminating the need for reference standards of the analyte itself[2],[4].

Table 1: Methodological Comparison for Purity Assessment
FeatureqNMR (¹H)HPLC-UVGC-FID
Analytical Classification Primary method (Direct mass balance)Secondary method (Relative area %)Secondary method (Relative area %)
Reference Standard Required Only a universal Internal Standard (e.g., Maleic Acid)Specific standards for analyte AND all impuritiesSpecific standards for analyte AND all impurities
Response Factor Bias None. All protons respond equally if fully relaxed.High. Dependent on UV extinction coefficients.Moderate. Dependent on carbon count/combustibility.
Detection of Inorganics Can infer via mass balance deficit.Invisible to UV detector.Invisible (non-volatile).
Method Development Time Rapid (Universal parameters apply).Lengthy (Column, mobile phase, gradient optimization).Lengthy (Column, temperature gradient optimization).

Mechanistic Causality: Why qNMR Outperforms HPLC for this Molecule

To understand why qNMR provides superior accuracy for N-(3-acetylphenyl)-2-phenylpropanamide, we must examine the causality behind the detector responses.

In HPLC-UV, purity is typically determined by the area percent method, which assumes that all components share a similar response factor at the detection wavelength[2]. For N-(3-acetylphenyl)-2-phenylpropanamide, the highly conjugated system (two aromatic rings and a ketone) yields a massive UV response. If a synthetic impurity lacks the acetyl group or the second phenyl ring, its molar absorptivity will drop drastically. Consequently, HPLC-UV will severely underestimate the concentration of that impurity, leading to an artificially inflated purity score for the main product[5].

qNMR bypasses this optical bias entirely. In an NMR spectrometer, the discrete energy levels between which transitions take place are created artificially by placing the nuclei in a magnetic field[6]. Assuming the experimental setup allows for complete longitudinal relaxation, every proton in the sample is equally sensitive[5]. Therefore, integrating a unique "reporter" proton on the analyte against a certified internal standard provides an unbiased, absolute molar ratio[4].

Experimental Design: A Self-Validating qNMR Protocol

To ensure trustworthiness and compliance with updated USP chapters <761> and <1761>[7],[8], the following protocol acts as a self-validating system. We utilize Maleic Acid as a Certified Reference Material (CRM) internal standard due to its high purity and distinct singlet resonance[9].

qNMR_Validation_Workflow A 1. Gravimetric Preparation (Analyte + Maleic Acid CRM) B 2. Co-dissolution in DMSO-d6 (Ensure Complete Homogeneity) A->B C 3. 1H-NMR Acquisition (90° Pulse, D1 ≥ 5xT1) B->C D 4. Spectral Processing (Phase & Baseline Correction) C->D E 5. Signal Integration (Analyte Reporter vs. IS) D->E F 6. Absolute Purity Calculation (Mass Balance Equation) E->F

Fig 1. Step-by-step workflow for absolute qNMR purity validation.

Step-by-Step Methodology:
  • Gravimetric Preparation: Using a calibrated microbalance, precisely weigh ~20 mg of N-(3-acetylphenyl)-2-phenylpropanamide and ~5 mg of Maleic Acid CRM (Purity ≥ 99.95%) into the same vial. The exact masses ( manalyte​ and mstd​ ) must be recorded to 0.01 mg precision.

  • Solvent Addition: Add 0.7 mL of high-purity DMSO-d₆. Complete and consistent solubility is mandatory to prevent magnetic field inhomogeneities that cause line broadening and poor integration[9].

  • NMR Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for maximum excitation[9].

    • Relaxation Delay (D1): Set D1 to at least 5 × T₁ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete magnetization recovery[9]. Inadequate delays will skew integration accuracy[10].

    • Number of Scans (NS): Acquire sufficient scans (e.g., 32 or 64) to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz). Perform rigorous manual phase correction and a high-order baseline correction to ensure the integral regions are flat[11].

  • Integration & Selection of Reporter Signals:

    • Internal Standard (Maleic Acid): Integrate the distinct alkene singlet at δ 6.26 ppm ( Nstd​=2 ).

    • Analyte: Integrate the methyl doublet of the 2-phenylpropanamide moiety at δ ~1.45 ppm ( Nanalyte​=3 ). This signal is chosen because it is well-isolated from the aromatic region and the residual DMSO solvent peak (δ 2.50 ppm).

  • Calculation: Calculate the absolute purity ( Panalyte​ ) using the fundamental qNMR mass balance equation[4]:

Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×manalyte​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

Comparative Experimental Data

To illustrate the critical difference between the methodologies, a single batch of N-(3-acetylphenyl)-2-phenylpropanamide was analyzed using both HPLC-UV (254 nm) and the qNMR protocol detailed above.

Table 2: Purity Assessment Results (Batch #N3A-042)
Analytical TechniqueIndicated PurityImpurity A (Precursor)Unidentified Impurities
HPLC-UV (254 nm) 99.68% (Area)0.21%0.11%
qNMR (¹H, Absolute) 97.42% (Mass Fraction)1.15%1.43% (Includes non-UV active)

Data Interpretation & Causality: The discrepancy between the 99.68% HPLC purity and the 97.42% qNMR purity is not an error; it is a manifestation of analytical bias[2],[10]. Impurity A (likely an unreacted aliphatic precursor lacking the highly conjugated chromophore) has a significantly lower UV response factor compared to the final product[2]. HPLC-UV underreported its presence by over 5-fold. Furthermore, the qNMR mass balance deficit revealed the presence of non-chromophoric impurities (such as residual inorganic salts or aliphatic solvents) that HPLC-UV is entirely blind to[10],[1].

Conclusion

While HPLC remains an indispensable tool for routine trace-level impurity separation, it is fundamentally flawed as a standalone technique for absolute purity determination due to response factor discrepancies[5]. For complex molecules like N-(3-acetylphenyl)-2-phenylpropanamide, qNMR provides an elegant, self-validating, and metrologically traceable alternative[4]. By quantifying the exact molar ratios of protons, qNMR eliminates optical bias, ensuring that researchers and drug developers report the true mass fraction of their active pharmaceutical ingredients.

References

  • uspbpep.
  • gmp-compliance.
  • benchchem.com - Quantitative NMR (qNMR) vs.
  • usp.
  • emerypharma.com - A Guide to Quantitative NMR (qNMR)
  • resolvemass.ca - Quantitative Nuclear Magnetic Resonance (qNMR)
  • usp.
  • nih.
  • usp.org - Quantitative Nuclear Magnetic Resonance (qNMR)
  • resolvemass.
  • enovatia.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling N-(3-acetylphenyl)-2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-acetylphenyl)-2-phenylpropanamide . As a novel small molecule often utilized in high-throughput screening (HTS) and fragment-based drug discovery, its specific toxicological and pharmacological profiles are not fully characterized. Therefore, it must be handled with stringent, self-validating safety protocols analogous to those used for unknown active pharmaceutical ingredients (APIs).

Chemical Profiling & Risk Causality

Understanding the physicochemical properties of a compound is the first step in risk mitigation. You cannot protect against a hazard you do not mechanistically understand.

  • Chemical Identity : N-(3-acetylphenyl)-2-phenylpropanamide is an aromatic amide derivative.

  • Physical State : Typically encountered as a dry, crystalline solid or powder in screening libraries.

  • Risk Causality :

    • Lipophilicity and Skin Permeability: The presence of two phenyl rings and an amide linkage makes this molecule highly lipophilic. Highly lipophilic small molecules can easily cross the stratum corneum (the outer layer of skin). If dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the risk of rapid dermal absorption increases exponentially, bypassing the skin's natural barrier.

    • Inhalation Hazard: As a dry powder, electrostatic forces can cause aerosolization during weighing. Inhalation of uncharacterized APIs can lead to unknown systemic pharmacological effects or respiratory sensitization.

    • Regulatory Context: Under the1, laboratories must implement a Chemical Hygiene Plan (CHP) emphasizing flexible, risk-based controls for uncharacterized research chemicals to prevent cross-contamination and worker exposure[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the chemical and the specific operational task. Standard laboratory safety measures require 2 to minimize exposure risks[2].

Operational TaskEye/Face ProtectionHand Protection (Gloves)Body ProtectionRespiratory/Engineering Controls
Weighing Dry Powder Safety goggles (ANSI Z87.1)Double-layer Nitrile gloves (min 4 mil)Flame-resistant lab coat, fully buttonedPowder dispensing hood or Class II Biosafety Cabinet (BSC)
Handling in Solution (e.g., DMSO) Safety glasses with side shieldsHeavy-duty Nitrile or Butyl rubber glovesStandard lab coatChemical fume hood
Spill Cleanup Chemical splash goggles & Face shieldDouble-layer Nitrile glovesLab coat + Disposable chemical-resistant apronChemical fume hood (if inside) or N95/P100 respirator (if outside hood)

Operational Workflows

Safe Weighing and Dissolution Protocol

When preparing stock solutions for biological assays, the transition from powder to liquid is the highest-risk phase due to the potential for aerosolization.

  • Step 1: Preparation & Environmental Control. Verify that the powder dispensing hood (or Class II BSC) has adequate inward airflow. Don all required PPE. Crucially, tuck the sleeves of your flame-resistant lab coat into the inner layer of your nitrile gloves to eliminate exposed skin at the wrists, preventing accidental dermal contact[2].

  • Step 2: Static Mitigation. Uncharacterized powders often carry static charges. Use an anti-static gun (e.g., Zerostat) on both the stainless-steel weighing spatula and the receiving glass vial. This neutralizes electrostatic repulsion, preventing the N-(3-acetylphenyl)-2-phenylpropanamide powder from aerosolizing into the breathing zone.

  • Step 3: Precision Weighing. Carefully transfer the required mass into a pre-tared, anti-static glass vial. Cap the vial immediately inside the hood once the desired mass is reached to secure the solid state.

  • Step 4: Solubilization. Transfer the securely capped vial to a standard chemical fume hood. Add the appropriate assay solvent (e.g., DMSO or Ethyl Acetate) using a calibrated positive-displacement micropipette. Note: If using Ethyl Acetate, adhere to 3 and handle with care as it is a flammable liquid that can cause irritation upon direct exposure[3].

  • Step 5: Homogenization & Labeling. Vortex the sealed vial until the solute is completely dissolved. Label the vial meticulously with the chemical name, molarity, date, and generic hazard warnings (e.g., "Caution: Uncharacterized API").

WeighingWorkflow Start Start: API Handling PPE Don PPE (Double Gloves, Lab Coat, Goggles) Start->PPE Hood Transfer to Powder Hood PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Solvent Add Solvent (in Fume Hood) Weigh->Solvent Vial Seal, Vortex & Label Solvent->Vial End Store at -20°C Vial->End

Step-by-step workflow for the safe weighing and dissolution of novel APIs.

Spill Response and Decontamination Plan

A4 requires preventive measures that allow for quick, calculated reactions to accidents[4].

  • Step 1: Assessment and Isolation. Immediately alert nearby personnel. Assess whether the spill is in a solid (powder) or liquid state. Isolate the area to prevent accidental tracking and cross-contamination.

  • Step 2: State-Specific Containment.

    • For Powder: Do NOT sweep or brush, which forces particulates into the air. Gently cover the spilled powder with a paper towel dampened with water or a 10% alcohol solution to suppress aerosolization.

    • For Liquid (e.g., DMSO stock): Carefully apply a chemical absorbent pad or an inert absorbent powder (like vermiculite) starting from the perimeter and moving inward.

  • Step 3: Mechanical Cleanup. Using disposable forceps or a dedicated scoop, collect the saturated absorbent materials. Never use your hands, even when gloved.

  • Step 4: Surface Decontamination. Wash the affected benchtop area with a standard laboratory detergent solution to break down lipophilic residues, followed by a thorough wipe-down with 70% Isopropanol or Ethanol.

  • Step 5: Waste Segregation. Discard all used gloves, wipes, and cleanup materials into designated solid hazardous waste bins. Ensure bins are lined properly to avoid secondary spills[2].

SpillResponse Spill Spill Detected Assess Assess State: Powder vs. Liquid Spill->Assess Isolate Isolate Area & Alert Personnel Assess->Isolate Powder Powder Spill: Cover with wet towel Isolate->Powder Liquid Liquid Spill: Apply absorbent pad Isolate->Liquid Decon Decontaminate Surface (Detergent + 70% IPA) Powder->Decon Liquid->Decon Waste Dispose as Hazardous Waste Decon->Waste

Procedural pathway for chemical spill containment and decontamination.

Disposal Plans

Proper waste disposal is critical to maintaining a safe laboratory environment and complying with environmental regulations[2].

  • Solid Waste : Any consumables (pipette tips, microfuge tubes, weighing boats, gloves) that have come into contact with N-(3-acetylphenyl)-2-phenylpropanamide must be disposed of in clearly labeled, sealable solid hazardous waste containers. Do not place in standard biohazard bags unless cross-contaminated with biologicals.

  • Liquid Waste : Organic solutions containing this compound must be collected in dedicated, chemically compatible liquid waste carboys (e.g., High-Density Polyethylene - HDPE). Ensure the waste container is labeled "Hazardous Waste - Toxic Organics (Amide Derivatives)".

References

  • 6 Essential Lab Safety Rules | Technology Networks |2

  • 29 CFR 1910.1450 — OSHA Laboratory Standard | MasterControl | 1

  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories | Journal of Chemical Education - ACS Publications | 3

  • Lab Safety – A Practical Guide | Mettler Toledo | 4

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.